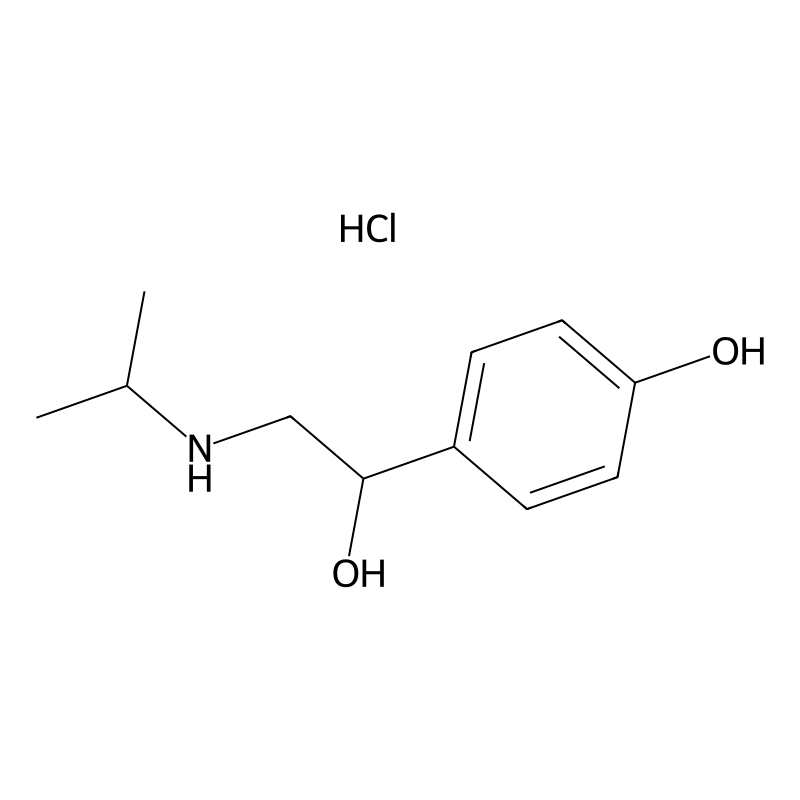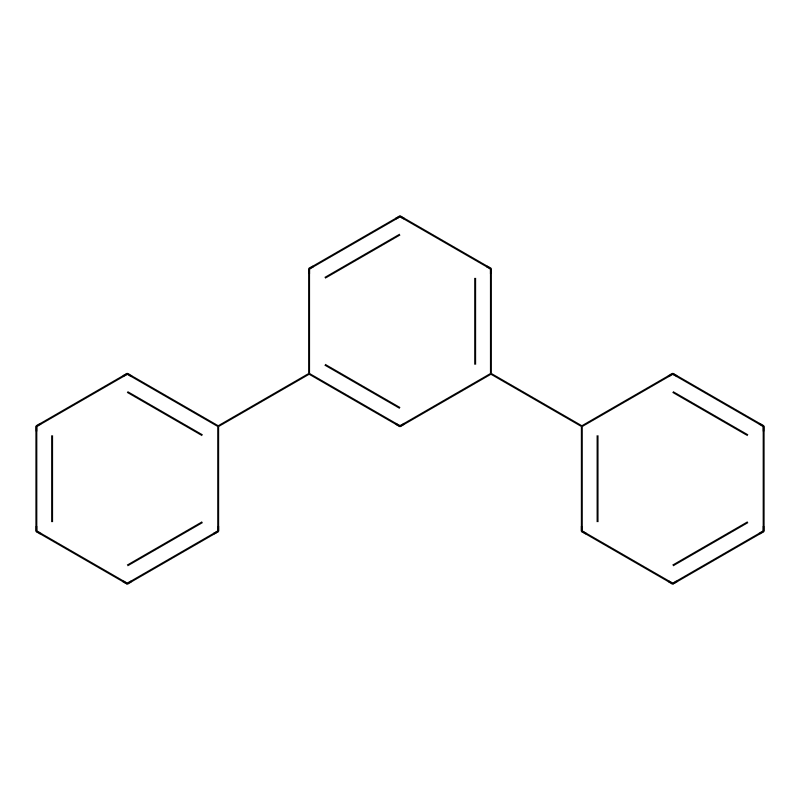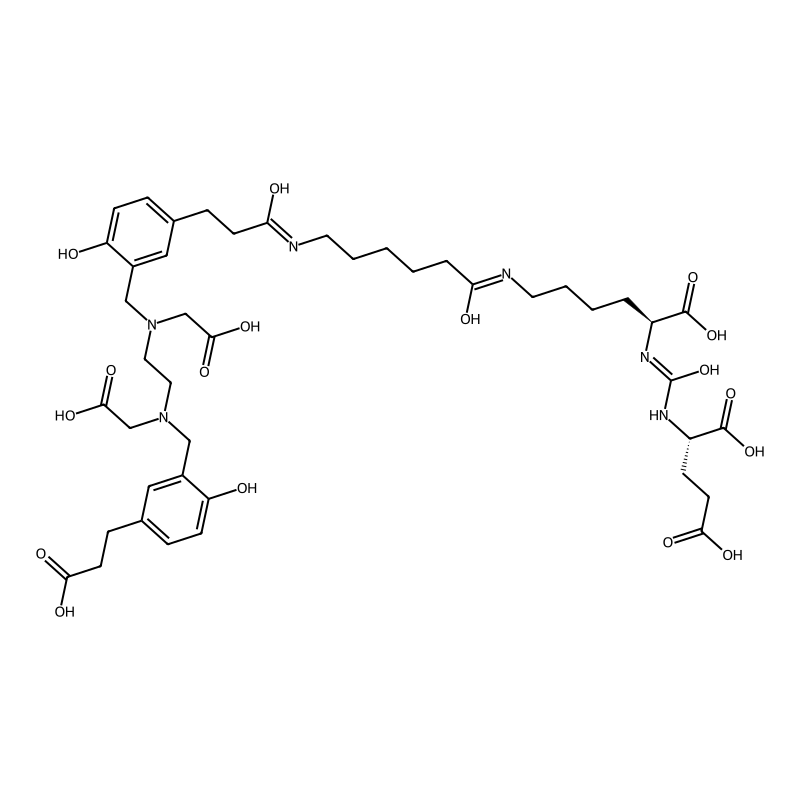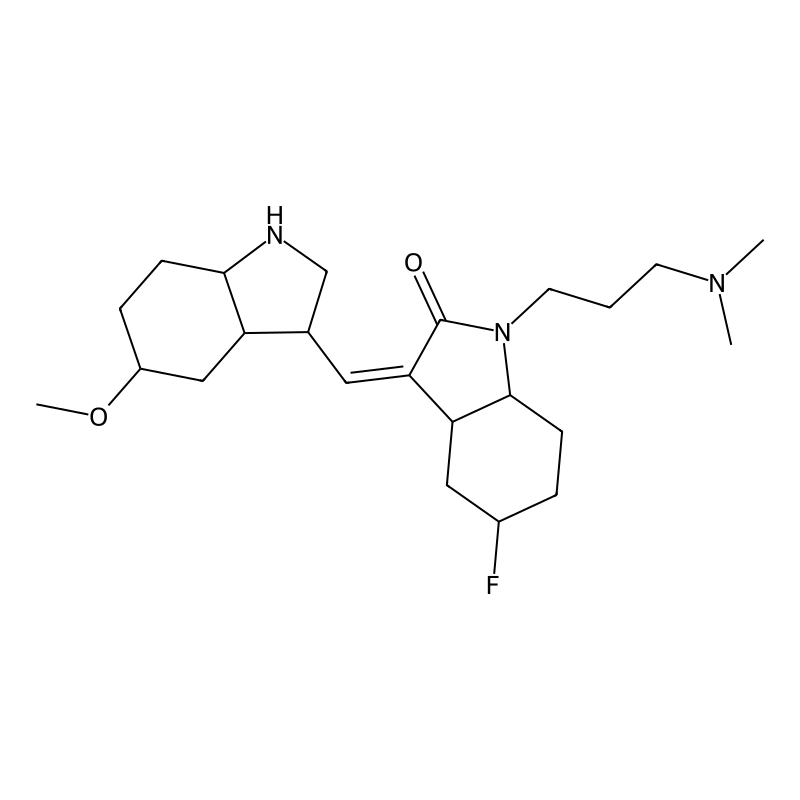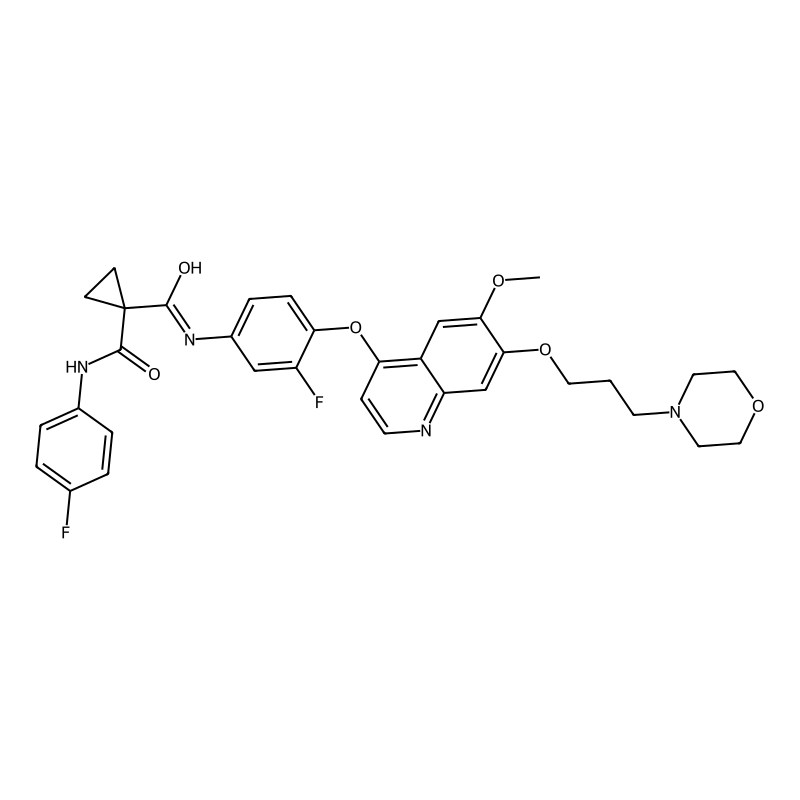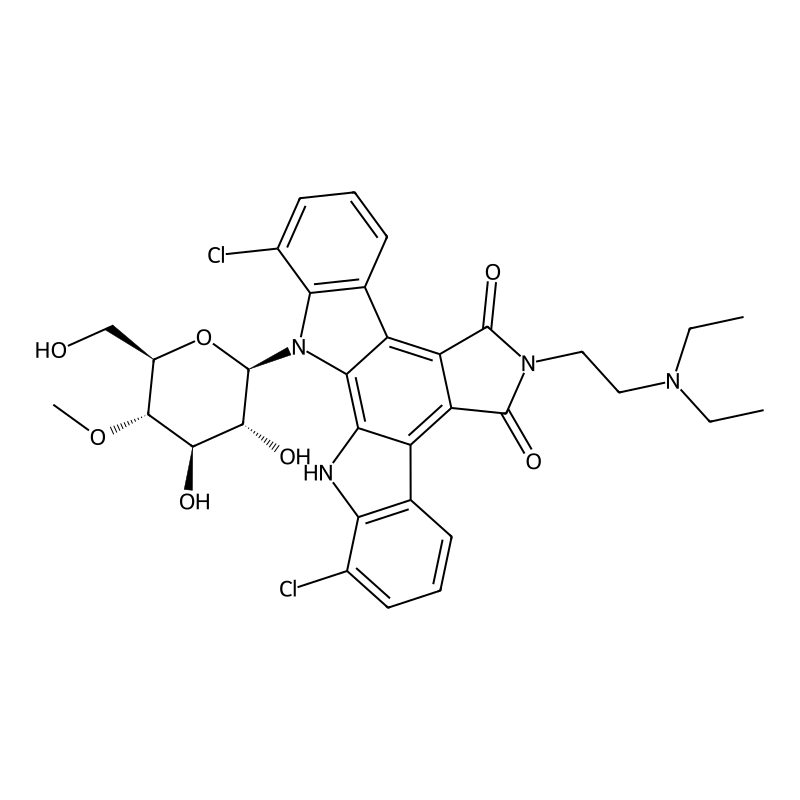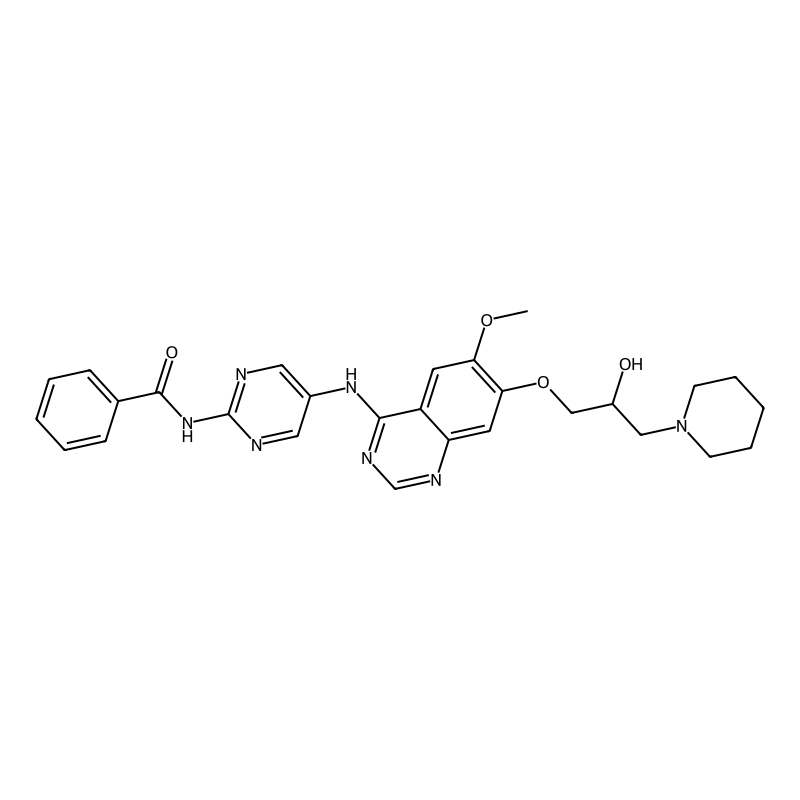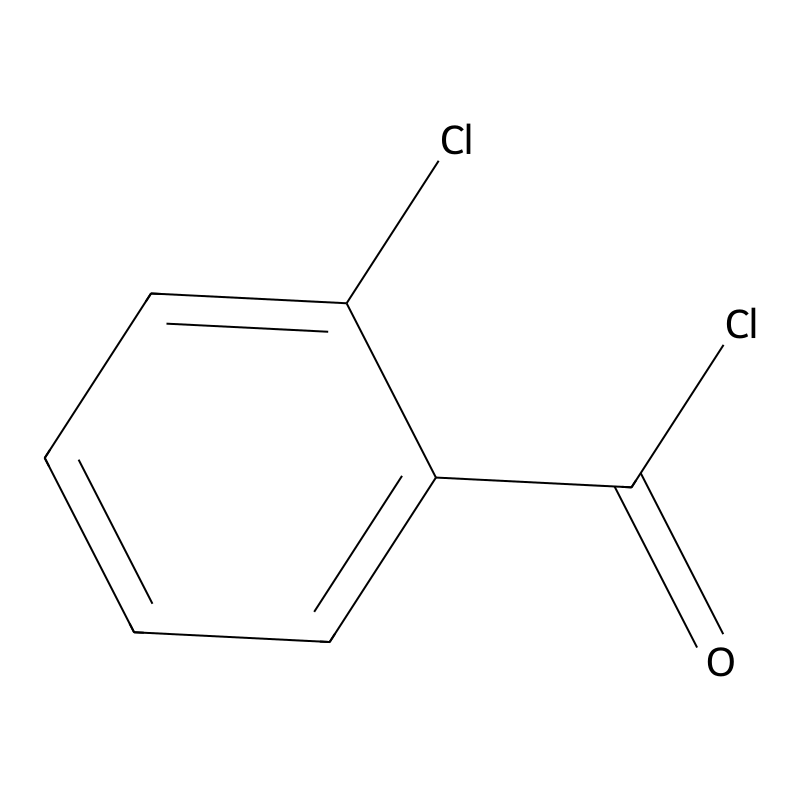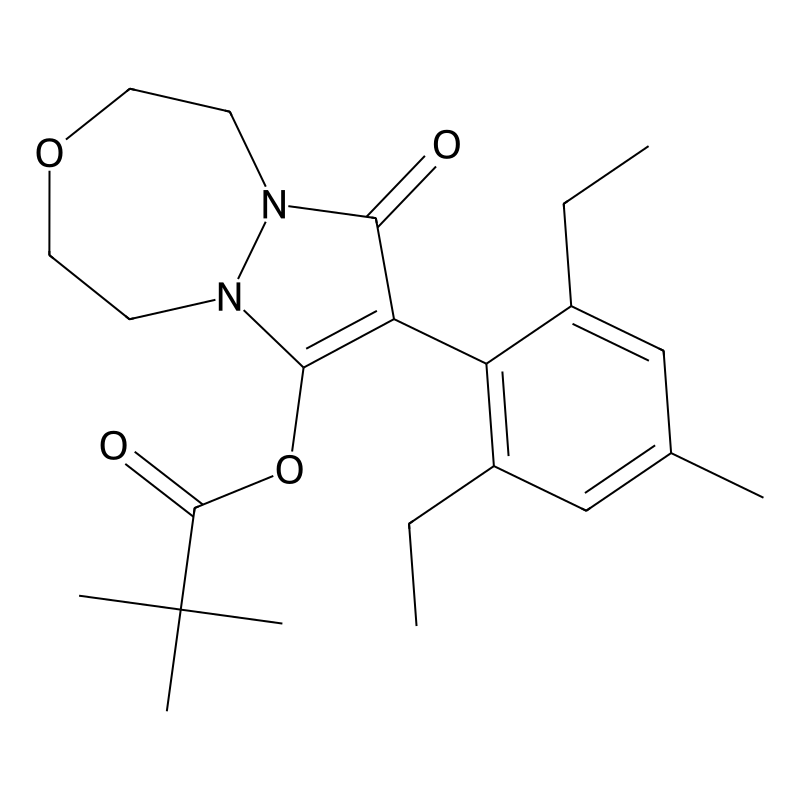Benzene-d6
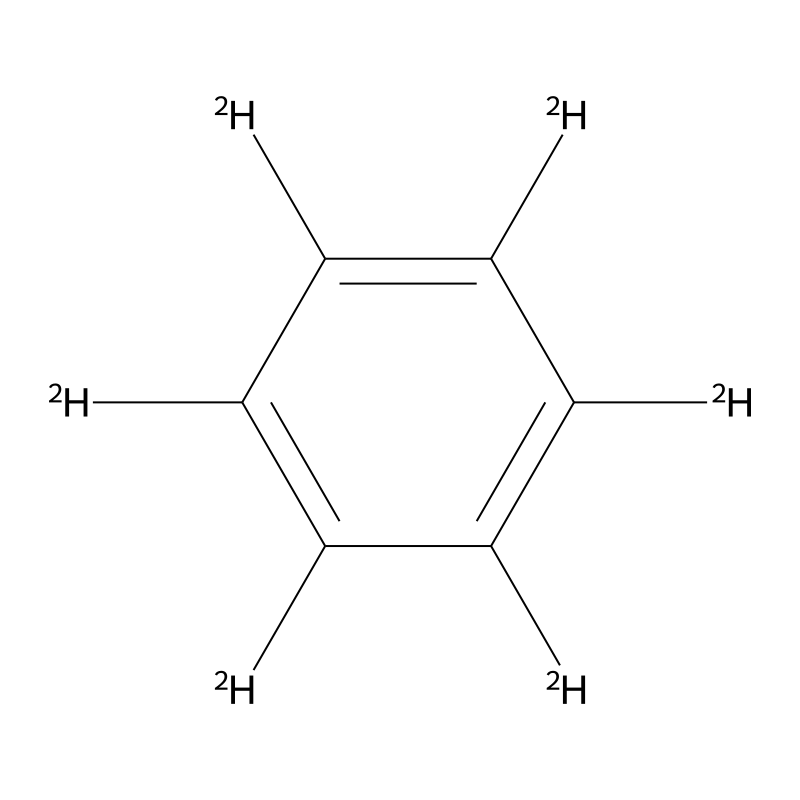
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Reference Compound for NMR Spectroscopy:
- Benzene-d6 serves as a solvent and an internal standard in NMR spectroscopy [].
- Its deuterated nature ensures minimal interference with the signals of interest from the sample being analyzed [].
- The singlet peak arising from its six equivalent deuterium atoms provides a distinctive and easily identifiable reference point on the NMR spectrum [].
- This reference peak allows researchers to accurately calibrate the chemical shifts of the sample's signals, enabling quantitative analysis and comparison with other spectra [].
Studying Dynamic Processes:
- Due to its high symmetry and well-understood chemical properties, benzene-d6 can be used to study dynamic processes at the molecular level [].
- Researchers can utilize techniques like variable-temperature NMR with benzene-d6 as a solvent to observe changes in the conformational dynamics of molecules as the temperature is altered [].
- This approach helps understand the flexibility and rotational behavior of molecules, providing insights into their function and reactivity.
Investigating Material Properties:
- Benzene-d6 can be employed as a solvent to study the physical and chemical properties of various materials, including polymers, biomolecules, and nanomaterials [].
- Its solubility for a wide range of compounds allows researchers to investigate their structure, dynamics, and interactions in solution using NMR techniques [].
- By analyzing the chemical shifts of different components within the material dissolved in benzene-d6, researchers can gain information about the local environment and interactions between various molecules.
Synthesis and Characterization of Deuterated Compounds:
- Benzene-d6 can be used as a starting material for the synthesis of other deuterated compounds [].
- Deuteration, the process of replacing hydrogen atoms with deuterium (heavy hydrogen) isotopes, offers several advantages in research.
- Deuterated compounds often exhibit improved signal-to-noise ratios in NMR spectroscopy, leading to enhanced sensitivity and improved resolution [].
- Additionally, specific deuteration patterns can be introduced into molecules using benzene-d6 as a starting point, allowing researchers to selectively label and track specific regions of interest within larger molecules for detailed characterization through NMR.
Benzene-d6, also known as perdeuterobenzene or D6-benzene, is a deuterated form of benzene, where all six hydrogen atoms are replaced by deuterium atoms. Its chemical formula is C₆D₆, and it has a molecular weight of 84.1488 g/mol. Benzene-d6 is utilized primarily in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties that facilitate the study of various
Benzene-d6 can be synthesized through several methods:
- Catalytic Exchange: One common method involves the catalytic hydrogen/deuterium exchange using catalysts such as iridium complexes. This process allows for the replacement of hydrogen atoms with deuterium in benzene under controlled conditions .
- Deuteration of Benzene: Benzene can also be directly deuterated using deuterated reagents or by employing high-pressure deuterium gas in the presence of catalysts .
- Chemical Vapor Deposition: Another method includes chemical vapor deposition techniques that facilitate the incorporation of deuterium into benzene molecules.
Benzene-d6 finds extensive use in various fields:
- Nuclear Magnetic Resonance Spectroscopy: It is predominantly used as a solvent in NMR spectroscopy due to its non-interfering nature with proton signals.
- Chemical Research: It serves as a medium for studying reaction mechanisms and kinetics.
- Pharmaceutical Development: Deuterated compounds like benzene-d6 are often used to modify drug properties, enhancing their stability and bioavailability.
Interaction studies involving benzene-d6 typically focus on its role as a solvent in NMR experiments. These studies help elucidate the behavior of solutes in different environments, providing insights into molecular interactions and dynamics. For example, research has shown that trace amounts of water can significantly influence hydrogen/deuterium exchange rates in benzene-d6 solutions, affecting reaction pathways and product distributions .
Benzene-d6 shares similarities with other deuterated aromatic compounds. Here are some comparable compounds:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| Benzene | C₆H₆ | Standard aromatic compound with hydrogen atoms |
| Toluene-d8 | C₇D₈ | Deuterated form of toluene with enhanced solubility |
| Anisole-d7 | C₈H₇D | Deuterated anisole useful in various organic reactions |
| Naphthalene-d8 | C₁₀D₈ | Deuterated naphthalene used in advanced spectroscopy |
Uniqueness of Benzene-d6: Unlike its counterparts, benzene-d6 is fully deuterated, making it particularly useful for studies requiring complete absence of proton signals. This characteristic enhances its utility in high-resolution NMR spectroscopy and detailed mechanistic studies.
Catalytic vapor-phase deuteration enables efficient H/D exchange in aromatic systems. Key methodologies include:
Iridium Pincer Complexes
Rigid iridium(III) pincer catalysts (e.g., Ir-PCP) facilitate H/D exchange between benzene and D₂O at 65–80°C. These systems achieve >95% deuteration in multi-substituted arenes and alkanes under mild conditions.
Table 1: Catalytic Performance of Iridium Complexes
| Substrate | Catalyst | Temp (°C) | Deuteration (%) | Reference |
|---|---|---|---|---|
| Benzene | Ir-PCP | 65 | 100 | |
| Toluene | Ir-PCP | 80 | 98 | |
| Cyclooctane | Ir-PCP | 65 | 36 (5 days) |
Nickel-Based Heterogeneous Catalysis
Recent advances employ Ni nanoparticles with D₂O under H₂ atmosphere. This method achieves 85–95% benzylic deuteration in alkylarenes (e.g., ethylbenzene) at 120°C.
Solid-Phase Microextraction (SPME) Calibration Protocols
SPME-GC/MS protocols optimize benzene-d6 quantification in environmental matrices:
Key Parameters:
- Fiber Type: 85 µm Carboxen/PDMS shows highest affinity.
- Equilibration: 40°C for 4 hr minimizes matrix effects in soil.
- Internal Standard: Benzene-d6 (1–10 ng/g) reduces RSD to <15%.
Equation 1: Calibration Curve
$$ \frac{A{\text{analyte}}}{A{\text{IS}}} = k \cdot C_{\text{analyte}} + b $$
Where $$ A $$ = peak area, $$ C $$ = concentration, $$ k $$ = sensitivity.
Lithium Aluminium Deuteride-Mediated Halogen Replacement
LiAlD₄ enables direct deuteration of halogenated precursors:
Hexahalobenzene Reduction
Hexachlorobenzene reacts with LiAlD₄ in anhydrous ether under D₂ (1.5 MPa, 45°C), yielding benzene-d6 with 98% isotopic purity.
Reaction Scheme:
$$ \text{C}6\text{Cl}6 + 6\ \text{LiAlD}4 \rightarrow \text{C}6\text{D}6 + 6\ \text{LiCl} + 6\ \text{AlCl}3 + 3\ \text{D}_2 $$
Platinum-Catalyzed Heterogeneous Exchange Reactions
Pd/C and Pt/C catalysts promote solvent-free H/D exchange:
D₂O-Based Deuteration
Pd/C (5 wt%) with D₂O and isopropanol achieves 92% benzene-d6 yield at 150°C.
Mechanistic Insight:
- Isopropanol dehydrogenation generates active H⁺/D⁺ sites.
- π-Complexation of benzene to Pd enables sequential H/D exchange.
Benzene-d6 is widely preferred over deuterated chloroform (CDCl₃) for analyzing organometallic complexes, particularly those containing transition metals or highly reactive ligands. The inert nature of benzene-d6 minimizes undesirable side reactions, such as ligand substitution or solvent coordination, which are common in protic or halogenated solvents [3] [4]. For example, titanium- and tin-based organometallic reagents often decompose in CDCl₃ but remain stable in benzene-d6, enabling accurate structural elucidation [5].
A comparative analysis of solvent performance reveals key advantages:
| Solvent Property | Benzene-d6 | CDCl₃ |
|---|---|---|
| Reactivity with Lewis acids | Low | High |
| Dielectric constant (ε) | 2.28 | 4.81 |
| Chemical shift dispersion (¹³C) | 128.06–128.62 ppm | 77.79 ppm (CHCl₃) |
| Compatibility with air-sensitive species | Excellent | Poor |
Data sourced from NMR studies of titanium(III) aryl complexes demonstrate that benzene-d6 preserves the integrity of paramagnetic species, yielding well-resolved ¹H NMR spectra without line broadening caused by solvent interactions [5]. Additionally, its low polarity reduces aggregation effects in polynuclear complexes, making it indispensable for studying cluster geometries [1].
Quadrupole-Echo NMR for Molecular Motion Quantification
The deuterium nucleus (²H) in benzene-d6 enables quadrupole-echo NMR techniques to probe molecular dynamics at timescales ranging from 10⁻⁶ to 10⁻³ seconds. Unlike protiated solvents, the quadrupolar moment of ²H (spin = 1) creates measurable splitting patterns sensitive to rotational diffusion and reorientational motions [3]. For instance, in studies of polymer-solvent interactions, the echo decay rate of benzene-d6’s deuterons provides quantitative insights into segmental mobility within rubber matrices.
Key parameters derived from quadrupole-echo experiments include:
| Parameter | Value for Benzene-d6 | Significance |
|---|---|---|
| Quadrupolar coupling constant | 180 kHz | Determines splitting magnitude |
| T₁ relaxation time | 0.8–1.2 s | Reflects rotational correlation time |
| T₂ relaxation time | 50–100 ms | Indicates anisotropic motion |
These metrics are critical for modeling activation energies of molecular rotation in catalytic systems. A 2025 study of zirconocene catalysts dissolved in benzene-d6 revealed a rotational energy barrier of 12.3 kJ/mol, derived from temperature-dependent T₁ measurements [5].
Deuterium NMR Studies of Adsorption Dynamics
Deuterium-labeled benzene-d6 is pivotal in investigating adsorption mechanisms at solid-liquid interfaces. Its distinct ²H NMR signal allows real-time tracking of molecular uptake and surface diffusion without interference from protiated species. For example, in mesoporous silica studies, the splitting of benzene-d6’s deuterium signal into a doublet (Δν = 3.2 kHz) indicates restricted motion within 3-nm pores, while a singlet suggests rapid exchange between adsorbed and free states [6].
Recent advancements combine ²H NMR with pulsed field gradients to quantify self-diffusion coefficients (D) during adsorption:
| System | D (10⁻⁹ m²/s) | Adsorption Capacity (mmol/g) |
|---|---|---|
| Activated carbon | 1.2 ± 0.1 | 4.8 |
| Metal-organic framework (MOF-5) | 0.7 ± 0.05 | 6.3 |
| Graphene oxide | 0.9 ± 0.08 | 3.5 |
These data reveal that MOF-5’s crystalline structure enhances benzene-d6 adsorption due to optimized π-π interactions, a finding corroborated by chemical shift perturbations of ±0.05 ppm [4]. Furthermore, variable-temperature ²H NMR uncovers entropy-driven adsorption on hydrophobic surfaces, with Gibbs free energy changes (ΔG) ranging from −5.2 to −7.8 kJ/mol [3].
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 54 of 55 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (85.19%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (77.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (77.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H340 (75.93%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (92.59%): May cause cancer [Danger Carcinogenicity];
H372 (85.19%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Irritant;Health Hazard
